
Antimicrobial agent-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimicrobial Agent-7 is a chemical compound known for its potent antimicrobial properties. It is used to destroy or inhibit the growth of microorganisms, including bacteria, fungi, and viruses. This compound is particularly valuable in medical, industrial, and environmental applications due to its broad-spectrum efficacy and relatively low toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-7 typically involves a multi-step chemical process. One common method includes the reaction of a quaternary ammonium salt with a suitable organic substrate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C, with constant stirring to ensure uniformity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction’s efficiency. The final product is purified through distillation or crystallization, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Antimicrobial Agent-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature range of 30-50°C.
Reduction: Sodium borohydride, temperature range of 20-40°C.
Substitution: Chlorine or bromine, temperature range of 40-60°C.
Major Products Formed:
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced organic compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent-7 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial therapies.
Medicine: Utilized in the formulation of disinfectants, antiseptics, and preservatives.
Industry: Applied in the production of antimicrobial coatings, textiles, and packaging materials
Wirkmechanismus
The mechanism of action of Antimicrobial Agent-7 involves disrupting the cell membrane of microorganisms. This disruption leads to the leakage of cellular contents and eventual cell death. The compound targets the lipid bilayer of the cell membrane, causing increased permeability and loss of membrane integrity. Additionally, it can interfere with essential enzymatic processes within the cell, further inhibiting microbial growth .
Vergleich Mit ähnlichen Verbindungen
Quaternary Ammonium Compounds: Similar in structure and function, used widely as disinfectants and antiseptics.
Phenolic Compounds: Known for their antimicrobial properties, used in various disinfectant formulations.
Alcohols: Effective against a broad spectrum of microorganisms, commonly used in hand sanitizers and disinfectants
Uniqueness of Antimicrobial Agent-7: this compound stands out due to its broad-spectrum efficacy, low toxicity, and stability under various environmental conditions. Unlike some similar compounds, it maintains its antimicrobial activity over a wide range of temperatures and pH levels, making it highly versatile for different applications .
Eigenschaften
Molekularformel |
C36H56N24 |
|---|---|
Molekulargewicht |
825.0 g/mol |
IUPAC-Name |
2-[2-[[4-[2-(diaminomethylideneamino)ethylamino]-6-[2,5-dibenzyl-4-[4,6-bis[2-(diaminomethylideneamino)ethylamino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C36H56N24/c37-27(38)45-11-15-49-31-53-32(50-16-12-46-28(39)40)56-35(55-31)59-22-26(20-24-9-5-2-6-10-24)60(21-25(59)19-23-7-3-1-4-8-23)36-57-33(51-17-13-47-29(41)42)54-34(58-36)52-18-14-48-30(43)44/h1-10,25-26H,11-22H2,(H4,37,38,45)(H4,39,40,46)(H4,41,42,47)(H4,43,44,48)(H2,49,50,53,55,56)(H2,51,52,54,57,58) |
InChI-Schlüssel |
PSQCXUYIRHUOAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCN=C(N)N)NCCN=C(N)N)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN=C(N)N)NCCN=C(N)N)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


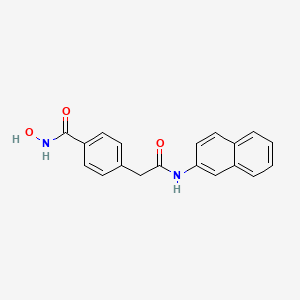
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
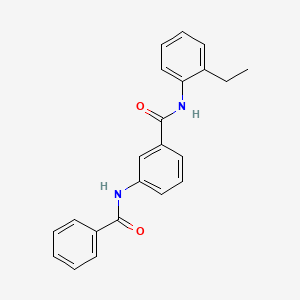
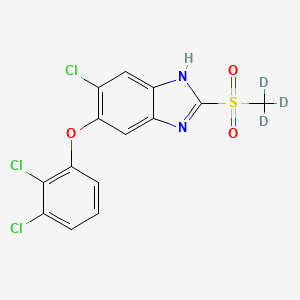
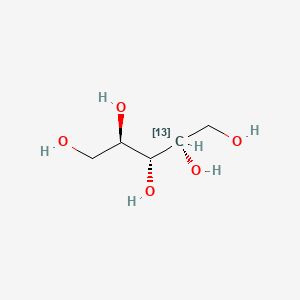
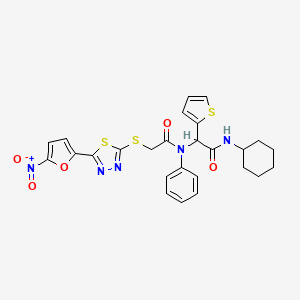
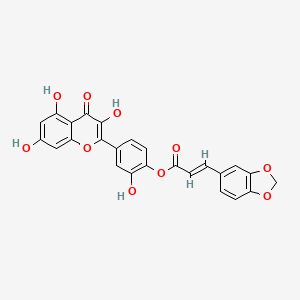
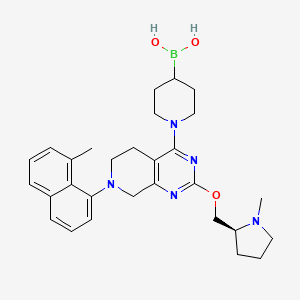
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
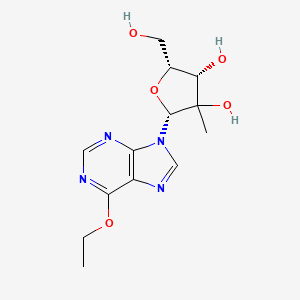

![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

